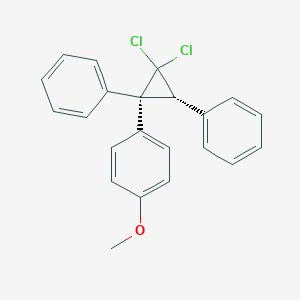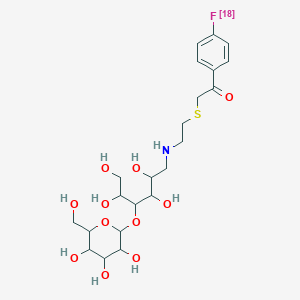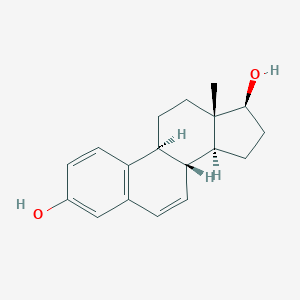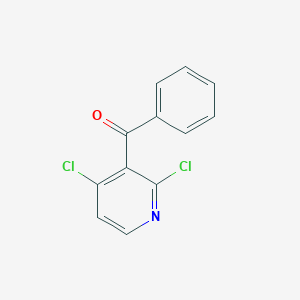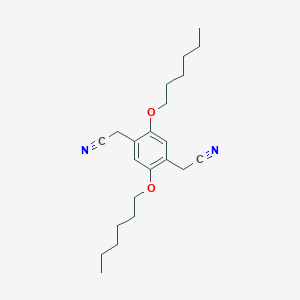
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is an organic compound with the molecular formula C22H32N2O2 and a molecular weight of 356.5 g/mol. This compound is characterized by the presence of a cyanomethyl group and two hexyloxy groups attached to a phenyl ring, making it a versatile molecule in organic synthesis and research applications.
作用機序
Target of Action
It is known to be a monomeric precursor for the light-emitting polymer oc6c6-cn-ppv (or dheo-cn-ppv) . This suggests that its target could be related to light-emitting applications, possibly involving interactions with certain types of photoreceptors or light-sensitive molecules.
Mode of Action
As a monomeric precursor for the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV), it likely undergoes a series of chemical reactions to form this polymer . The resulting polymer is known to emit light when subjected to certain conditions, suggesting that the compound may interact with its targets to facilitate this light emission.
Result of Action
The primary result of the action of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile is the formation of the light-emitting polymer OC6C6-CN-PPV (or DHeO-CN-PPV) . This polymer is known to emit light under certain conditions, suggesting that the compound’s action results in the creation of a material with light-emitting properties.
Action Environment
The action of this compound is likely influenced by various environmental factors . These could include temperature, pH, and the presence of other chemicals, which may affect the compound’s stability, efficacy, and the nature of its interactions with its targets.
準備方法
The synthesis of 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile typically involves the reaction of 2,5-dihexyloxybenzaldehyde with a cyanomethylating agent under specific conditions. One common method includes the use of acetonitrile as the cyanomethyl source, catalyzed by transition metals such as copper or iron . The reaction conditions often involve heating and the presence of an oxidant to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
類似化合物との比較
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but with two cyanomethyl groups attached to the phenyl ring.
2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile: This compound has methoxy groups instead of hexyloxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
2-[4-(cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-15-25-21-17-20(12-14-24)22(18-19(21)11-13-23)26-16-10-8-6-4-2/h17-18H,3-12,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGEWHJZPFZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404897 |
Source


|
| Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151903-53-6 |
Source


|
| Record name | 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
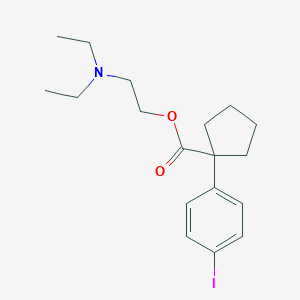
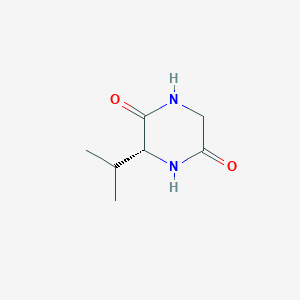
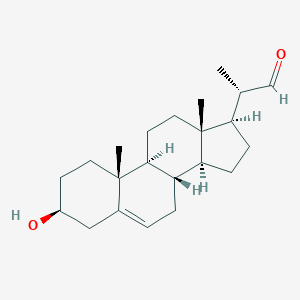
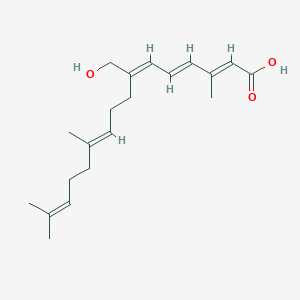
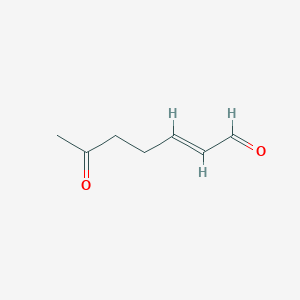

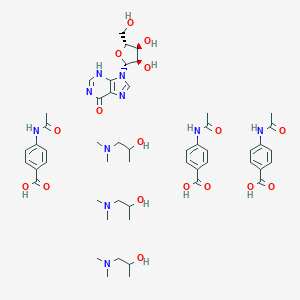
![[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B140458.png)
